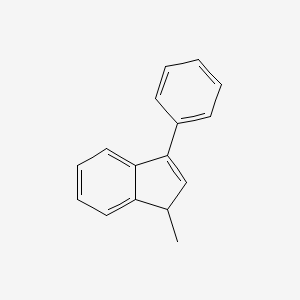

1-Methyl-3-phenyl-1H-indene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22360-62-9 |

|---|---|

Molecular Formula |

C16H14 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-methyl-3-phenyl-1H-indene |

InChI |

InChI=1S/C16H14/c1-12-11-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-12H,1H3 |

InChI Key |

JJUWUZOXEIZYON-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=C(C2=CC=CC=C12)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 3 Phenyl 1h Indene and Its Analogues

Classical and Early Synthetic Approaches to Indenes

Early synthetic methods for constructing the indene (B144670) ring system laid the foundation for more advanced strategies. These classical approaches often involve intramolecular condensation reactions to form the five-membered ring fused to a benzene (B151609) ring.

Overview of Established Indene Ring Construction Reactions

Established methods for indene ring construction often rely on intramolecular cyclization reactions of appropriately substituted precursors. Two notable examples of such classical reactions are the Dieckmann condensation and the Darzens condensation, which can be adapted to create the indene framework.

The Dieckmann Condensation is an intramolecular base-catalyzed reaction of a diester to form a β-keto ester. wikipedia.orgorganic-chemistry.org For the synthesis of an indene precursor, a diester of a substituted phenylpropionic acid can be employed. The base abstracts a proton from the α-carbon of one ester group, creating an enolate which then attacks the carbonyl carbon of the other ester group, leading to a cyclic β-keto ester. chemistrysteps.com This cyclic intermediate can then be further modified to yield the indene skeleton. The stability of five- and six-membered rings makes the Dieckmann condensation a highly effective method for their formation. wikipedia.org

The Darzens Condensation , discovered by Auguste Georges Darzens in 1904, involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to produce an α,β-epoxy ester (glycidic ester). jk-sci.comwikipedia.orgmychemblog.com This reaction can be adapted to form an indene ring system by using a substituted α-haloester and a suitable aromatic ketone or aldehyde. The resulting glycidic ester can then undergo a series of transformations, including decarboxylation and rearrangement, to furnish the indene core. chemistnotes.com

Modern and Advanced Synthetic Strategies

More contemporary approaches to the synthesis of 1-methyl-3-phenyl-1H-indene and its analogues leverage modern synthetic methodologies, offering greater efficiency, selectivity, and functional group tolerance. These strategies include multi-step syntheses from elaborate precursors, acid-catalyzed cyclizations, and various transition-metal-catalyzed reactions.

Multi-Step Synthesis from Precursors

Multi-step synthesis provides a versatile platform for the construction of complex indene derivatives from readily available starting materials. A representative example is the synthesis of 2-methyl-7-phenyl-1H-indene, an analogue of this compound, which can be achieved from a substituted indanone precursor. google.com

The synthesis commences with the preparation of a substituted indanone, such as 4-phenyl-2-methyl-2,3-dihydro-1-indenone. This intermediate is then subjected to a reduction of the ketone functionality, typically using a reducing agent like sodium borohydride, to yield the corresponding alcohol. Subsequent dehydration of the alcohol under acidic conditions leads to the formation of the double bond within the five-membered ring, affording the final indene product. This multi-step approach allows for the introduction of various substituents on both the aromatic and the cyclopentene (B43876) rings by choosing appropriately substituted starting materials.

Table 1: Example of a Multi-Step Synthesis for a this compound Analogue google.com

| Step | Reactant(s) | Reagent(s) | Product | Yield |

| 1 | Phenylacetic acid derivative and isobutyryl chloride | AlCl₃ | 4-phenyl-2-methyl-2,3-dihydro-1-indenone | - |

| 2 | 4-phenyl-2-methyl-2,3-dihydro-1-indenone | NaBH₄ | 4-phenyl-2-methyl-2,3-dihydro-1-indenol | - |

| 3 | 4-phenyl-2-methyl-2,3-dihydro-1-indenol | Acid catalyst (e.g., p-TsOH) | 2-methyl-7-phenyl-1H-indene | 95% |

Brønsted Acid-Promoted Cationic Cyclization Approaches

Brønsted acid-catalyzed cyclizations have emerged as a powerful tool for the synthesis of indenes. These reactions typically proceed through the formation of a carbocation intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the five-membered ring.

One such approach involves the cyclization of diaryl- and alkyl aryl-1,3-dienes. organic-chemistry.orgnih.gov In the presence of a catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), these dienes undergo a cyclization reaction to produce substituted indenes in good to excellent yields under mild conditions. The reaction is initiated by the protonation of the diene to form a stable benzylic carbocation, which is then followed by an intramolecular Friedel-Crafts-type reaction.

Another effective Brønsted acid-promoted method is the intramolecular cyclization of o-(1-arylvinyl) acetophenone derivatives. This reaction, conducted in the presence of TsNHNH₂, proceeds via a cationic cyclization pathway to afford polysubstituted indenes. rsc.org

Table 2: Brønsted Acid-Promoted Cationic Cyclization of Diaryl-1,3-dienes organic-chemistry.org

| Substrate | Product | Yield |

| 1,3-diphenyl-1,3-butadiene | 1-phenyl-1H-indene | 95% |

| 1-phenyl-3-(p-tolyl)-1,3-butadiene | 1-(p-tolyl)-1H-indene and 1-phenyl-6-methyl-1H-indene | 85% |

| 1-(4-methoxyphenyl)-3-phenyl-1,3-butadiene | 1-(4-methoxyphenyl)-1H-indene | 92% |

Direct Arylation Reactions

Direct arylation reactions represent a highly efficient and atom-economical method for the synthesis of aryl-substituted indenes. These reactions involve the direct formation of a carbon-carbon bond between an indene C-H bond and an aryl halide, bypassing the need for pre-functionalized starting materials.

A notable example is the hexamethylphosphoramide (B148902) (HMPA)-promoted direct arylation of indenes with unactivated aryl fluorides in the presence of lithium diisopropylamide (LDA). nih.goviulm.itacs.orgacs.org This method allows for the rapid and efficient synthesis of 3-arylindenes at room temperature. The reaction is believed to proceed through the formation of an indenyl anion, which then attacks the aryl fluoride in a nucleophilic aromatic substitution reaction. This approach has been shown to be effective for a wide range of both electron-deficient and electron-rich fluoroarenes, affording the corresponding 3-arylated indenes in moderate to good yields. acs.org

Table 3: HMPA-Promoted Direct Arylation of Indene with Fluoroarenes acs.org

| Fluoroarene | Product | Yield |

| Fluorobenzene | 3-phenyl-1H-indene | 81% |

| 1-Fluoro-4-methylbenzene | 3-(p-tolyl)-1H-indene | 75% |

| 1-Fluoro-4-methoxybenzene | 3-(4-methoxyphenyl)-1H-indene | 68% |

| Pentafluorobenzene | 3-(perfluorophenyl)-1H-indene | 95% |

Palladium-Catalyzed Oxidative Cross-Coupling

Palladium-catalyzed oxidative cross-coupling reactions have revolutionized the field of organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. While not a direct method for constructing the indene ring, these advanced strategies are crucial for synthesizing complex polyene structures, including dendralenes, which can be related to indene chemistry through their conjugated systems.

One such advanced method is the palladium-catalyzed oxidative cross-coupling of two different allenes. nih.govacs.org This reaction, which can be directed by a functional group on one of the allenes, leads to the formation of functionalized nih.govdendralenes. The proposed mechanism involves the selective allenic C-H activation of one allene by the palladium catalyst to form a vinylpalladium intermediate. This intermediate then reacts with the second allene through carbopalladation, followed by β-hydride elimination to yield the cross-coupled product. acs.org This strategy provides a highly selective route to complex acyclic conjugated oligoenes. nih.gov

Table 4: Palladium-Catalyzed Oxidative Allene-Allene Cross-Coupling acs.org

| Allene 1 | Allene 2 | Product | Yield |

| N,N-diallyl-2,4-dimethyl-2,3-pentadien-1-amine | 1,1-diphenylallene | nih.govDendralene derivative | 85% |

| N-allyl-N-tosyl-2,4-dimethyl-2,3-pentadien-1-amine | 1,1-diphenylallene | nih.govDendralene derivative | 78% |

Radical Reactions in Indene Synthesis

The construction of the indene framework through radical-based methodologies offers a powerful alternative to traditional ionic pathways. These reactions often proceed through highly reactive intermediates, enabling unique bond formations.

One innovative approach involves a bio-inspired metallo-radical catalysis strategy. Researchers have developed a catalyst system based on the abundant element cobalt, which provides a sustainable route to a variety of substituted 1H-indenes. This method avoids the use of expensive noble metals by harnessing the intrinsic radical-type reactivity of first-row transition metals. The reaction mechanism begins with the thermolysis of tosyl hydrazones, which are readily prepared from the corresponding aldehydes. This in-situ formation of diazo compounds is followed by activation with the cobalt catalyst, generating key carbene-radical intermediates. These intermediates are responsible for the subsequent radical-type ring-closure that forms the final indene products. A significant advantage of this method is its broad substrate scope, tolerating a range of substituents and thus facilitating the synthesis of a diverse library of indene derivatives.

Fundamental studies using crossed-molecular-beam apparatus have provided insight into the gas-phase radical synthesis of the parent indene structure. In these experiments, phenyl radicals react with C3H4 isomers (methylacetylene and allene) under single-collision conditions to form indene in high yields. Theoretical calculations support the experimental findings, indicating that the reaction proceeds through a long-lived collision complex and is an indirect process. The use of deuterium-substituted reactants helped to elucidate the specific reaction pathway to indene formation.

These radical-based strategies highlight versatile and sustainable methods for accessing the core indene structure, which is foundational for producing substituted derivatives like this compound.

Table 1: Overview of Radical Synthesis Methods for Indenes

| Method | Catalyst/Reagents | Key Intermediate | Key Features |

|---|---|---|---|

| Metallo-Radical Catalysis | Cobalt-based complex, Tosyl hydrazones | Carbene-radical | Sustainable (uses abundant cobalt); Broad substrate scope; In-situ generation of diazo compounds. |

Asymmetric Synthesis and Stereocontrol in this compound Formation

The synthesis of specific stereoisomers of substituted indenes is of paramount importance, as the three-dimensional arrangement of atoms can profoundly influence the biological activity and material properties of the molecule. For this compound, the presence of a stereocenter at the C1 position means it can exist as two enantiomers. Achieving stereocontrol—the ability to selectively produce one stereoisomer over another—is a key challenge and a focus of modern synthetic chemistry. Asymmetric synthesis aims to generate chiral molecules with a high degree of enantiomeric excess (ee) or diastereomeric ratio (dr).

Methodologies for achieving this control in the synthesis of indene derivatives often rely on chiral catalysts or auxiliaries that can influence the stereochemical outcome of the reaction. These can include transition metal complexes with chiral ligands, organocatalysts, or enzymes. While specific enantioselective routes targeting this compound are not extensively detailed in the provided literature, the principles are demonstrated in the synthesis of structurally related chiral indenes.

Enantioselective and Diastereoselective Synthetic Routes

The development of enantioselective and diastereoselective routes to chiral indene frameworks showcases the advances in catalytic asymmetric synthesis. These methods allow for the precise construction of stereogenic centers during the formation of the indene ring system or its subsequent functionalization.

One powerful strategy is the use of chiral organocatalysts. For instance, an enantioselective [2+1] cycloaddition reaction between 2-arylidene-1,3-indanediones and 3-bromooxindoles has been developed to synthesize complex bispiro[indanedione-oxindole-cyclopropane]s. This reaction, mediated by a cinchonidine-squaramide derivative, proceeds with excellent stereoselectivity. By optimizing the catalyst and reaction conditions, researchers achieved high yields, diastereomeric ratios, and enantiomeric excesses.

Another advanced approach involves enantioselective transition-metal catalysis. Rhodium(III)-catalyzed C-H functionalization and spiroannulation have been employed to create spiroindenes with high enantioselectivity. In these reactions, a chiral cyclopentadienyl ligand on the rhodium center directs the asymmetric cyclization, leading to products with up to 97% ee. The choice of catalyst was shown to be critical, with a triphenylsilyl-substituted chiral ligand providing superior results in one model reaction. These reactions demonstrate the capability of modern catalysis to control complex stereochemical outcomes in the synthesis of indene-containing molecules.

The data below from representative studies, while not producing this compound itself, illustrates the high level of stereocontrol achievable in the synthesis of complex indene analogues.

Table 2: Examples of Asymmetric Synthesis for Indene Derivatives

| Reaction Type | Catalyst | Substrates | Yield | dr / ee |

|---|---|---|---|---|

| Organocatalytic [2+1] Cycloaddition | Cinchonidine-squaramide C | 2-(4-Bromobenzylidene)-1H-indene-1,3(2H)-dione + 3-Bromooxindole | 87% | N/A / 72% ee |

| Organocatalytic [2+1] Cycloaddition | Squaramide derivative D | 2-(4-Bromobenzylidene)-1H-indene-1,3(2H)-dione + 3-Bromooxindole | 98% | 82:18 / 74% ee |

| Rh(III)-Catalyzed Spiroannulation | [Rh(III)Cp*Cl2]2 / AgSbF6 | 1,3-dione + diphenylacetylene | 93% | N/A / 58% ee |

Reaction Mechanisms and Reactivity Studies of 1 Methyl 3 Phenyl 1h Indene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgyoutube.com The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion or σ-complex. libretexts.orgmsu.edu For substituted benzenes, the existing substituents on the ring influence both the rate of reaction and the position of the incoming electrophile (regioselectivity). msu.edu

In the case of 1-Methyl-3-phenyl-1H-indene, the substitution can occur on either the fused benzene (B151609) ring or the pendant phenyl group. The fused ring is activated by the alkyl substituent (the five-membered ring), directing incoming electrophiles to the ortho and para positions relative to the fusion.

The mechanism of electrophilic substitution can be complex, with variations such as the SE1 (unimolecular), SE2 (bimolecular), and SEi (internal) pathways. dalalinstitute.comslideshare.net The SE2 mechanism, which is analogous to the SN2 reaction, involves a single, concerted step where the electrophile attacks and the leaving group departs simultaneously. purechemistry.orgyoutube.com This can proceed with either retention (SE2-front) or inversion (SE2-back) of configuration, depending on the direction of electrophilic attack. dalalinstitute.comslideshare.net

While detailed mechanistic studies specifically on the regioselectivity and stereochemistry of electrophilic substitution for this compound are not extensively documented in the provided search results, the principles of electrophilic substitution on related structures provide insight. The interplay between the fused ring system and the phenyl substituent would govern the precise location of substitution, with steric hindrance also playing a significant role.

Addition Reactions to the Indene (B144670) Double Bond

The carbon-carbon double bond in the five-membered ring of this compound is susceptible to addition reactions, a common transformation for alkenes. msu.edu These reactions involve the breaking of the π-bond and the formation of two new σ-bonds. msu.edu

Common electrophilic addition reactions include the addition of strong Brønsted acids (like HCl, HBr), which typically follow Markovnikov's rule. msu.edu This rule states that the acidic hydrogen attaches to the carbon of the double bond that has more hydrogen atoms. msu.edu Other addition reactions could involve halogens, water (in the presence of an acid catalyst), or borane. msu.edudocsity.com The stereoselectivity of these additions can result in syn-addition (both groups add to the same face of the double bond) or anti-addition (groups add to opposite faces). msu.edu Specific studies detailing the outcomes of various addition reagents with this compound are required for a complete understanding.

Rearrangement and Isomerization Pathways

Substituted indenes can undergo various rearrangement and isomerization reactions, often promoted by heat or catalysts. These pathways can involve shifts of the double bond within the five-membered ring or migration of substituents.

Computational studies on related methyl-indene isomers have investigated the potential energy surfaces for isomerization. researchgate.net For instance, the isomerization between 2-methyl indene and 1-methyl indene involves transition states and intermediates where the aromaticity of the benzene ring is temporarily disrupted. researchgate.net Such studies indicate that isomerization reactions of methyl-indenes can be rapid. researchgate.net The thermal isomerization of this compound would likely proceed through similar hydrogen-shift mechanisms, potentially leading to the formation of 1-Methyl-3-phenyl-2H-indene or other isomers. The relative thermodynamic stabilities of the possible isomers would dictate the equilibrium position of such reactions.

Oxidative Transformations

The oxidation of this compound can target several sites within the molecule, including the double bond, the benzylic positions, and the aromatic rings. The specific outcome depends on the oxidizing agent and reaction conditions. For example, strong oxidizing agents could lead to the cleavage of the double bond, while milder reagents might yield epoxides or diols. The aromatic rings are generally resistant to oxidation except under harsh conditions.

Nitrogen Atom Insertion Reactions for Heterocycle Synthesis

A modern and efficient method for the synthesis of isoquinolines involves the direct insertion of a nitrogen atom into the indene scaffold. ethz.chrsc.org This transformation provides a powerful alternative to classical multi-step syntheses. ethz.ch

A recently developed protocol utilizes a combination of a hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA), and a nitrogen source like ammonium (B1175870) carbamate. ethz.chrsc.orgresearchgate.net This method has proven effective for a broad range of substituted indenes, converting them into the corresponding isoquinolines. ethz.chresearchgate.net For example, 3-phenyl-1H-indene is successfully converted to 1-phenylisoquinoline. ethz.ch Similarly, this compound (referred to as 6a in the study) reacts to form 4-methyl-1-phenylisoquinoline (B8716525) (6b) in good yield. researchgate.net This demonstrates the tolerance of the reaction for substitution at the 1-position of the indene ring. researchgate.net

The reaction is operationally simple and tolerates various functional groups. rsc.org Furthermore, this strategy allows for the synthesis of isotopically labeled isoquinolines by using ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) as the nitrogen source. ethz.chrsc.org

Table 1: Nitrogen Insertion Reaction of a Substituted Indene

| Substrate | Product | Yield (NMR) |

| This compound | 4-Methyl-1-phenylisoquinoline | 68% |

Data sourced from a study on nitrogen atom insertion into indenes. researchgate.net

Metal-Catalyzed Transformations and Organometallic Intermediates

The study of metal-catalyzed reactions involving indenyl derivatives is a cornerstone of modern organometallic chemistry, leading to the development of novel synthetic methodologies and catalytic systems. While direct and extensive research on the metal-catalyzed transformations of this compound is not widely documented, the reactivity of its structural motifs can be inferred from studies on closely related substituted indene and vinyl arene systems. The indene core, with its reactive C-H bonds and π-system, is a versatile substrate for various transition metals, particularly palladium, which is known to catalyze a range of C-C bond-forming and cyclization reactions.

Palladium-catalyzed reactions, in particular, have shown utility in the transformation of vinyl arenes, which can lead to the formation of substituted indane skeletons, structurally related to this compound. One such study demonstrated the dimerization and cyclization of 4-tert-butylstyrene, catalyzed by a palladium complex encapsulated within a self-assembled capsule. This reaction proceeds through intermediates that ultimately form a substituted 1-methyl-3-phenyl-2,3-dihydro-1H-indene derivative. The formation of 5-(tert-butyl)-3-(4-(tert-butyl)phenyl)-1-methyl-2,3-dihydro-1H-indene was achieved in a 39% yield, highlighting the potential for palladium catalysts to mediate complex cyclizations involving styrene (B11656) derivatives. mdpi.com The reaction underscores the capacity of palladium to facilitate the creation of the core indane structure present in this compound.

Furthermore, the indenyl fragment of this compound is a classic ligand in organometallic chemistry, particularly for the formation of metallocene complexes. These sandwich compounds, featuring a central metal atom bonded to two cyclopentadienyl-type ligands, are of significant interest as catalysts for olefin polymerization. Patents in the field have detailed the synthesis of ansa-metallocenes from substituted indenyl precursors. For example, bis[4-(4'-tert-butyl-phenyl)-2-methyl-1H-indene-1-yl]-diethylsilane has been synthesized and subsequently used to form zirconium dichloride complexes. google.com This indicates that deprotonation of the indenyl C1 position of a molecule like this compound would generate a potent indenyl anion capable of coordinating to transition metals such as zirconium, titanium, or hafnium to form metallocene catalysts.

While specific catalytic cycles and organometallic intermediates for this compound are not explicitly detailed in the literature, the principles of palladium-catalyzed C-H activation and cross-coupling reactions provide a framework for its potential reactivity. It is proposed that intermediates in such transformations could involve palladacycles, formed through oxidative addition and subsequent intramolecular C-H activation. For instance, in the synthesis of benzofulvenes, a 2,3-diphenyl-1H-indene is suggested as a key intermediate that is formed via a palladacycle. labxing.com This suggests that the phenyl and methyl substituents on the this compound ring would influence the regioselectivity and efficiency of such metal-catalyzed processes.

The following table summarizes the results from a relevant palladium-catalyzed dimerization and cyclization of a vinyl arene leading to a substituted indane derivative, which serves as a model for potential transformations of this compound.

Table 1: Palladium-Catalyzed Dimerization and Cyclization of 4-tert-butylstyrene

| Entry | Substrate | Catalyst System | Product | Yield (%) | cis/trans Ratio |

| 1 | 4-tert-butylstyrene | [PdCl(η³-C₃H₅)]₂ / Self-Assembled Capsule | 5-(tert-butyl)-3-(4-(tert-butyl)phenyl)-1-methyl-2,3-dihydro-1H-indene | 39 | 60/40 |

| Data sourced from a study on confined catalysis involving a palladium complex. mdpi.com |

This example illustrates the feasibility of constructing the substituted indane core through metal-catalyzed pathways. The formation of organometallic intermediates, such as η³-allyl palladium complexes or palladacycles, is a critical step in these catalytic cycles, directing the assembly of the final carbocyclic framework. Further research is warranted to explore the direct metal-catalyzed transformations of this compound and to isolate and characterize the corresponding organometallic intermediates, which could unlock novel synthetic routes and catalytic applications.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the mapping of the carbon skeleton and the relative positions of protons.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental structural insights. In the ¹H NMR spectrum of 1-Methyl-3-phenyl-1H-indene, distinct signals correspond to chemically non-equivalent protons. libretexts.org The integration of these signals reveals the relative number of protons in each unique environment, while the chemical shift (δ) indicates the electronic environment surrounding the protons. libretexts.org For instance, protons on the aromatic rings would appear in a different region of the spectrum compared to the protons of the aliphatic methyl group.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. chemicalbook.com The spectrum for this compound would show separate signals for each unique carbon atom, including those in the methyl group, the indene (B144670) ring system, and the phenyl substituent. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its bonding environment. While specific experimental data for this compound is not detailed in the provided search results, the PubChem database indicates the availability of a ¹³C NMR spectrum for the compound. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between atoms. A COSY spectrum would reveal proton-proton couplings, helping to identify adjacent protons within the molecular structure. An HSQC spectrum correlates proton signals with the carbon atoms they are directly attached to, providing definitive C-H bond assignments.

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Structural Assignment |

| ¹H | ~1.2 - 1.5 | Protons of the methyl group (CH₃) |

| ¹H | ~3.5 - 4.0 | Proton at the 1-position of the indene ring (CH) |

| ¹H | ~6.5 - 7.0 | Proton at the 2-position of the indene ring (vinyl C-H) |

| ¹H | ~7.0 - 7.8 | Protons on the phenyl ring and the fused benzene (B151609) ring of the indene system |

| ¹³C | ~15 - 25 | Carbon of the methyl group (CH₃) |

| ¹³C | ~45 - 55 | Carbon at the 1-position of the indene ring (CH) |

| ¹³C | ~120 - 150 | Carbons of the aromatic rings and the double bond in the indene ring |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate the components of a mixture and identify them based on their mass-to-charge ratio (m/z). For this compound, GC-MS analysis confirms its molecular weight. The mass spectrum shows a molecular ion peak corresponding to the mass of the parent molecule. The NIST Mass Spectrometry Data Center reports key peaks in the GC-MS spectrum of this compound at m/z values of 206 (the molecular ion peak), 191, and 189. nih.gov The peak at m/z 191 likely corresponds to the loss of a methyl group ([M-15]⁺), a common fragmentation pathway.

Table 2: Key GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Probable Fragment |

| 206 | Top Peak | [M]⁺ (Molecular Ion) |

| 191 | 2nd Highest | [M-CH₃]⁺ |

| 189 | 3rd Highest | Further fragmentation |

Source: NIST Mass Spectrometry Data Center nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. The computed monoisotopic mass for this compound (C₁₆H₁₄) is 206.109550447 Da. nih.gov An HRMS measurement confirming this exact mass would unambiguously validate the molecular formula of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations of the molecular bonds. Each type of bond (e.g., C-H, C=C) vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, corresponding to the C-H bonds on the phenyl and indene aromatic rings.

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹ are characteristic of the C-H bonds in the methyl group.

C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bonds within the aromatic rings and the indene five-membered ring.

The PubChem database indicates the availability of vapor-phase IR spectra for this compound. nih.gov

Photoionization Spectroscopy in Reaction Product Identification

Photoionization spectroscopy is a sensitive analytical technique used to identify molecules, particularly for distinguishing between isomers formed during chemical reactions. In this method, molecules are ionized by photons, and the resulting ions are detected, typically by mass spectrometry. By using tunable light sources, one can measure the ionization energy of a molecule, which is a characteristic property that can help in its identification.

While this technique is valuable for analyzing complex product mixtures, specific studies employing photoionization spectroscopy for the explicit identification of this compound were not identified in the search results. However, its application has been noted in studies of other polycyclic aromatic hydrocarbons (PAHs) to understand their formation mechanisms under high-temperature conditions. escholarship.org

X-ray Crystallography for Solid-State Structure Determination

Extensive searches of scientific literature and crystallographic databases did not yield any specific experimental X-ray crystallography data for the solid-state structure determination of this compound. While other spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are available for this compound, information regarding its single-crystal X-ray diffraction analysis, including unit cell parameters, space group, and detailed molecular geometry in the solid state, is not publicly available at this time.

Therefore, a data table and detailed research findings on the X-ray crystallography of this compound cannot be provided.

Computational and Theoretical Chemistry of 1 Methyl 3 Phenyl 1h Indene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published data is available.

Density Functional Theory (DFT) Studies

No published data is available.

Higher-Level Ab Initio Calculations (e.g., G3X-K method)

No published data is available.

Transition State Theory (TST) for Kinetic Parameter Prediction

No published data is available.

Molecular Dynamics Simulations

No published data is available.

Conformational Analysis and Energy Landscapes

No published data is available.

Synthetic Applications and Material Science Relevance of 1 Methyl 3 Phenyl 1h Indene and Its Derivatives

Role as Synthetic Intermediates in Complex Molecule Construction

The 1-Methyl-3-phenyl-1H-indene scaffold is a versatile starting point for the synthesis of more complex molecules. The reactivity of the indene (B144670) core, particularly at the C1 and C3 positions and the allylic C2 position, allows for a variety of chemical transformations. Organic chemists leverage this reactivity to introduce new functional groups and build elaborate molecular frameworks.

One key application is in arylation reactions. For instance, methods have been developed for the direct arylation of indenes with aryl fluorides, promoted by agents like hexamethylphosphoramide (B148902) (HMPA). nih.gov This allows for the introduction of various aryl groups onto the indene ring system, creating a library of substituted indene derivatives. nih.gov These reactions often proceed under mild conditions and can tolerate a range of functional groups, highlighting their synthetic utility. nih.gov

Furthermore, the indene structure can be incorporated into larger, polycyclic systems. For example, the title compound 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one was synthesized through a one-step, two-component reaction, demonstrating how the fundamental phenyl-substituted ring system can be a component in the creation of complex heterocyclic compounds with potential pharmacological applications. smolecule.com The ability to functionalize the indene core makes it a valuable intermediate, enabling chemists to access a diverse range of complex molecular targets that would be difficult to synthesize otherwise.

Precursors for Polymer Synthesis and Advanced Materials

Indene and its derivatives are important monomers in the production of specialty polymers and resins, often referred to as coumarone-indene resins. The polymerization of this compound and related compounds can be initiated through cationic polymerization. organic-chemistry.org Catalysts such as Maghnite-H, a proton-exchanged montmorillonite (B579905) clay, have been shown to be effective in this process. organic-chemistry.org The resulting polymers, known as polyindenes, possess unique properties such as thermal stability and chemical resistance.

The polymerization process is influenced by several factors, including the amount of catalyst, reaction temperature, and time, all of which affect the monomer conversion and the molar mass of the resulting polymer. organic-chemistry.org The mechanism typically involves the initiation by a proton addition to the monomer, highlighting the cationic nature of the polymerization. organic-chemistry.org

Derivatives of indene are also crucial in the synthesis of ansa-metallocene catalysts, which are used in olefin polymerization. For example, catalysts like rac-Me₂Si[2-Me-4-Ph-Ind]₂ZrCl₂ are employed in the copolymerization of ethylene (B1197577) with various dienes such as isoprene (B109036) and butadiene. rsc.org The substitution pattern on the indenyl ligand, including the phenyl group, significantly influences the catalyst's activity and the properties of the resulting polyolefin. rsc.org These advanced materials find applications in various industrial sectors due to their tailored mechanical and thermal properties.

| Polymerization Method | Monomer Example | Catalyst/Initiator | Resulting Polymer/Material |

| Cationic Polymerization | Indene | Maghnite-H (Proton-exchanged clay) | Polyindene |

| Metallocene-catalyzed Polymerization | Ethylene/Dienes | rac-Me₂Si[2-Me-4-Ph-Ind]₂ZrCl₂ | Polyolefins (e.g., EPDM rubber) |

Building Blocks for Indene-Based Scaffolds in Organic Synthesis

The indene scaffold is a privileged structure in organic synthesis, serving as a foundational building block for a wide array of derivatives. Its rigid framework and accessible points of functionalization make it an attractive starting material for constructing molecules with specific three-dimensional arrangements. The synthesis of functionalized indenes can be achieved through various catalytic methods, including rhodium-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes, where regioselectivity is controlled by the steric nature of the alkyne's substituent. nih.gov

Another powerful approach involves palladium-catalyzed tandem reactions, such as the Suzuki/intramolecular Heck reaction, to prepare methylenindene scaffolds from readily available materials. nih.gov These methods provide efficient and modular access to diverse indene derivatives, which can then be used in subsequent synthetic steps.

The incorporation of amino acid moieties into the indene framework leads to conformationally constrained cyclic α-amino acid derivatives, which are of interest in medicinal chemistry and peptide design. One synthetic strategy involves the bis-alkylation of ethyl isocyanoacetate with α,α'-dibromo-o-xylene derivatives under phase-transfer catalysis conditions. The resulting isonitrile derivatives are then hydrolyzed to yield the target amino esters. This methodology is versatile, allowing for the preparation of electron-rich, electron-deficient, and halogen-substituted indan-based α-amino acids.

Another efficient route provides 1-amino-1H-indenes from 1,2-bis(boronates) through a Suzuki-Miyaura coupling followed by a Petasis reaction sequence. researchgate.net Furthermore, catalytic asymmetric methods have been developed for the synthesis of enantiomerically enriched 1-aminoindene derivatives. For example, a Brønsted acid-catalyzed asymmetric iminium ion cyclization of 2-alkenylbenzaldimines yields 1-aminoindenes with high enantioselectivity. nih.gov These chiral building blocks are valuable for the synthesis of biologically active molecules. nih.gov

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Product Class |

| Phase-Transfer Catalysis | Ethyl isocyanoacetate, α,α'-dibromo-o-xylene | K₂CO₃, Tetrabutylammonium hydrogensulfate | Indan-based α-amino esters |

| Suzuki-Miyaura/Petasis Sequence | 1,2-bis(boronates) | Palladium catalyst, Boronic acids | 1-Amino-1H-indenes researchgate.net |

| Asymmetric Brønsted Acid Catalysis | 2-Alkenylbenzaldimines | Chiral N-triflyl phosphoramide | Enantiopure 1-aminoindenes nih.gov |

Indane-1,3-dione, a derivative of the indene scaffold, is an exceptionally versatile building block in organic synthesis. nih.gov Its utility stems from the highly acidic methylene (B1212753) group positioned between two carbonyl groups, making it an excellent nucleophile and a substrate for a variety of condensation reactions.

Indane-1,3-diones are frequently employed in Knoevenagel condensations with aldehydes and ketones to form arylidene-1,3-indanediones. nih.gov These products serve as key intermediates for the synthesis of a wide range of heterocyclic and spiro compounds. nih.gov The dione (B5365651) scaffold is also a popular choice for designing molecules with specific electronic properties, acting as an electron acceptor in push-pull dyes, which have applications in organic electronics and photopolymerization.

The synthesis of the parent indane-1,3-dione can be achieved via the Claisen condensation of ethyl acetate (B1210297) and dimethyl phthalate, followed by hydrolysis and decarboxylation. From this core structure, a vast number of derivatives can be accessed through reactions like α-arylation, allowing for the introduction of diverse substituents at the C2 position. nih.gov This chemical tractability makes indene-dione derivatives indispensable tools for constructing complex molecular architectures for materials science and medicinal chemistry. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient construction of the 1-Methyl-3-phenyl-1H-indene core is a primary focus for future research. While classical methods exist, the development of novel catalytic systems is paramount for achieving higher efficiency, selectivity, and sustainability.

Future research will likely concentrate on several key areas:

Atom-Economical Cascade Reactions: Designing catalysts, potentially based on rhodium or iodine, that can initiate cascade reactions is a promising avenue. researcher.lifeorganic-chemistry.org Such processes combine multiple bond-forming events into a single operation, minimizing waste and simplifying purification. For instance, a cascade involving a Michael addition followed by an intramolecular aldol condensation could be a potential route. researcher.life

C-H Activation Strategies: Transition-metal-catalyzed C-H activation is a powerful tool for building molecular complexity. Future systems may employ metals like rhodium or gold to directly couple precursors, avoiding the need for pre-functionalized starting materials and offering a more direct and efficient synthetic route. researchgate.net

Brønsted Acid Catalysis: The use of strong Brønsted acids like trifluoromethanesulfonic acid to catalyze the cyclization of diaryl- or alkyl aryl-1,3-dienes represents a mild and effective method for creating the indene (B144670) core. nih.govorganic-chemistry.org Further research into more benign and recyclable solid acid catalysts is an expected progression.

Supramolecular Catalysis: An emerging and environmentally friendly approach involves using catalysts like cyclodextrins in aqueous media. acs.org These macrocycles can create hydrophobic pockets that encapsulate reactants, mimicking enzyme activity and promoting reactions in water, a green solvent. acs.org Developing such a system for the synthesis of this compound would be a significant step towards sustainable chemistry.

| Catalytic Approach | Potential Catalyst | Key Advantage |

| Cascade Reaction | Iodine, Rhodium(III) | High atom economy, reduced steps researcher.lifeorganic-chemistry.org |

| C-H Activation | Gold(I), Rhodium(III) | Use of simple precursors, high efficiency researchgate.net |

| Brønsted Acid Cyclization | Trifluoromethanesulfonic acid | Mild conditions, high yields nih.govorganic-chemistry.org |

| Supramolecular Catalysis | β-Cyclodextrin | Environmentally benign (aqueous media) acs.org |

Exploration of New Reactivity Modes and Transformations

Beyond its synthesis, understanding and expanding the reactivity of this compound is a critical research frontier. The unique electronic and steric environment created by the methyl and phenyl substituents opens the door to novel chemical transformations.

Key areas for future exploration include:

Photochemical Reactions: The indene core can participate in photochemical cyclizations, leading to complex, fused-ring systems like dihydrocyclopent[a]indenes. acs.org Investigating the photochemical reactivity of this compound could yield novel molecular architectures with unique properties.

Radical Reactions: Indene is known to undergo hydrogen-atom-abstraction and addition reactions. researchgate.net Probing the behavior of this compound under radical conditions could unlock new functionalization pathways that are complementary to traditional ionic chemistry.

Derivatization for Materials Science: The electronic properties of the indene scaffold can be tuned through substitution, making its derivatives promising candidates for electron-transporting materials in applications like flexible perovskite solar cells. nih.govacs.org Future work will involve synthesizing new derivatives of this compound to modulate its electronic properties for advanced materials.

Catalytic C-H Amination: While studies on selenium-catalyzed allylic C-H amination showed indene to be unreactive under specific conditions, this highlights an opportunity for the development of new catalysts that can perform this valuable transformation. acs.org Successfully achieving selective C-H amination on the indene core would provide rapid access to novel, nitrogen-containing compounds with potential biological activity.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating research. For this compound, advanced modeling will provide unprecedented insight into its behavior and guide the design of new experiments.

Future computational efforts will likely focus on:

Mechanism Elucidation: Density Functional Theory (DFT) calculations will continue to be crucial for understanding the intricate mechanisms of catalytic reactions used to synthesize indenes. researchgate.net By mapping reaction pathways and identifying rate-determining steps, computational studies can help rationalize experimental observations and optimize reaction conditions. researchgate.net DFT has also proven effective in analyzing photochemical reaction pathways for related systems. acs.org

Property Prediction: Computational simulations are essential for predicting the electronic and photophysical properties of new indene derivatives before they are synthesized. nih.govacs.org This predictive power is particularly valuable in materials science, where it can guide the design of molecules with tailored properties for applications like solar cells.

Virtual Screening for Drug Discovery: For medicinal chemistry applications, computational techniques such as molecular docking and molecular dynamics simulations can predict how indene derivatives interact with biological targets. benthamdirect.com This in silico approach allows for the rapid screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity and best pharmacokinetic profiles. benthamdirect.com

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Reaction Mechanism | Understand and optimize synthetic routes researchgate.net |

| Molecular Simulations | Materials Science | Predict electronic properties of new derivatives nih.govacs.org |

| Molecular Docking & Dynamics | Medicinal Chemistry | Identify potential drug candidates and their binding modes benthamdirect.com |

Integration with Flow Chemistry and Automated Synthesis

The way chemical synthesis is performed is undergoing a technological revolution. Integrating the synthesis of this compound into modern flow chemistry and automated platforms represents a major leap forward.

Key future developments include:

Continuous Flow Synthesis: Shifting from traditional batch production to continuous flow processes offers numerous advantages, including enhanced safety, better heat and mass transfer, improved yields, and easier scalability. springerprofessional.demtak.huresearchgate.net The synthesis of heterocyclic compounds like indoles in flow systems is well-established, paving the way for the development of a continuous process for this compound and its derivatives. mdpi.com

Automated Synthesis Platforms: The rise of automated synthesizers that use pre-packaged reagent capsules can dramatically accelerate the discovery and optimization process. merckmillipore.comsynplechem.com Such platforms enable chemists to rapidly produce a library of this compound analogues for screening in materials or medicinal applications with minimal manual intervention. merckmillipore.comillinois.edu

AI-Driven Discovery: The ultimate goal is to couple automated flow synthesis systems with artificial intelligence. AI algorithms can analyze data from reactions in real-time, predict optimal conditions, and autonomously design and execute new experiments, creating a closed-loop system for molecular discovery. synplechem.com

The convergence of these research areas promises to significantly advance our understanding and application of this compound, transforming it from a single compound into a versatile platform for innovation in science and technology.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-methyl-3-phenyl-1H-indene, and how can reaction yields be optimized?

- Answer : The compound can be synthesized via thermal cascade reactions starting from 1-diazonaphthalen-2(1H)-ones. These reactions involve Wolff rearrangement to generate ketene intermediates, which are trapped with amines or alcohols under catalyst-free conditions at elevated temperatures (typically 80–120°C). Yields are optimized by controlling solvent polarity (e.g., tetrahydrofuran for amine trapping) and reaction duration (12–24 hours) . Multi-step protocols may also involve Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling to introduce the methyl and phenyl substituents, with yields ranging from 45% to 72% depending on steric hindrance .

Q. How should solubility and storage conditions be managed for this compound in experimental settings?

- Answer : The compound exhibits limited solubility in aqueous media but dissolves readily in non-polar solvents (e.g., dichloromethane, toluene) at concentrations up to 10 mM. For biological assays, dimethyl sulfoxide (DMSO) is preferred, with stock solutions prepared at 10 mM and stored at –20°C to prevent degradation. Long-term storage requires anhydrous conditions under inert gas (argon or nitrogen) to avoid oxidation .

Q. What spectroscopic methods are recommended for structural elucidation of this compound derivatives?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. -NMR can distinguish E/Z isomers via steric crowding effects (e.g., chemical shifts at δ 120–130 ppm for olefinic carbons). -NMR reveals splitting patterns for methyl and phenyl groups (e.g., singlet at δ 2.1–2.3 ppm for methyl). X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated for spiro-indene derivatives .

Advanced Research Questions

Q. How do electronic and steric factors influence the reactivity of this compound in cycloaddition reactions?

- Answer : Frontier molecular orbital (FMO) analysis shows that electron-rich indene derivatives participate in 1,3-dipolar cycloadditions with electron-deficient dipolarophiles (e.g., dehydrodithizone). Steric hindrance from the phenyl group directs regioselectivity, favoring C3 attack. For example, 2-pyrrolidinoindene reacts with dehydrodithizone to form spiro[1H-indene-1,2′(3′H)-1,3,4-thiadiazoles] via acyclic tautomers, confirmed by X-ray crystallography .

Q. What experimental strategies resolve contradictions in reported biological activities of indene derivatives?

- Answer : Discrepancies in anti-inflammatory activity (e.g., COX-2 inhibition vs. nonspecific binding) arise from variations in substituent positioning. Comparative studies using isosteric analogs (e.g., replacing phenyl with p-fluorophenyl) and rigorous dose-response assays (IC values ± SEM) are recommended. Meta-analyses of structure-activity relationships (SARs) should account for solvent effects and enantiomeric purity .

Q. How can computational methods enhance the design of indene-based catalysts or ligands?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict binding affinities and transition-state geometries. For example, the methyl group at C1 stabilizes metal-ligand complexes via hyperconjugation, improving catalytic turnover in asymmetric hydrogenation. Molecular dynamics simulations further validate solvent-accessible surface areas (SASAs) for ligand-receptor interactions .

Q. What are the challenges in synthesizing enantiomerically pure this compound, and how are they addressed?

- Answer : Racemization occurs during Friedel-Crafts alkylation due to carbocation instability. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric organocatalysts (e.g., proline derivatives) enforce enantioselectivity, achieving >90% ee. HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is essential for purity validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.